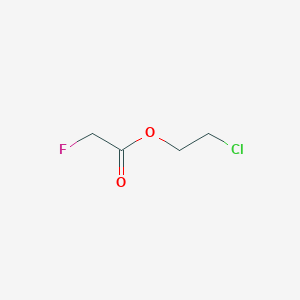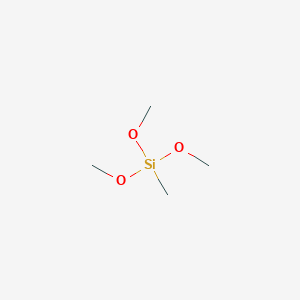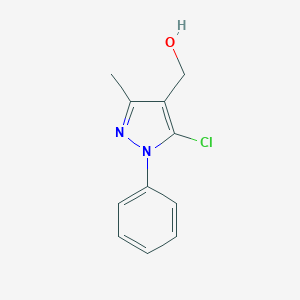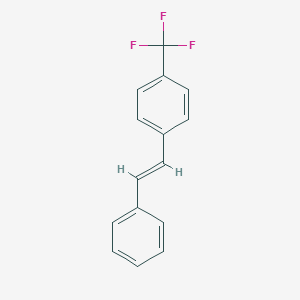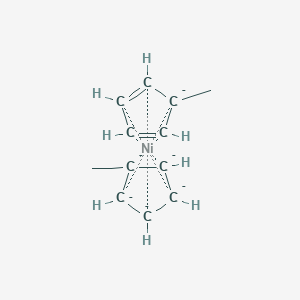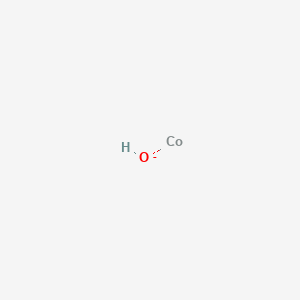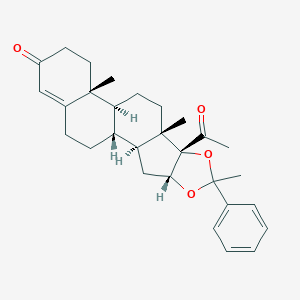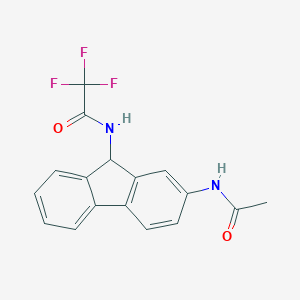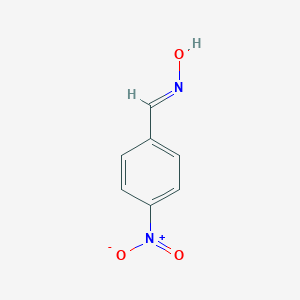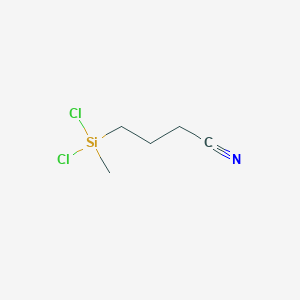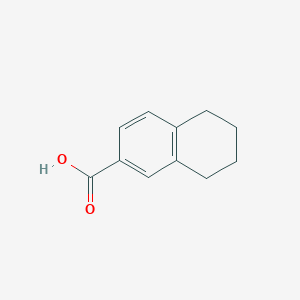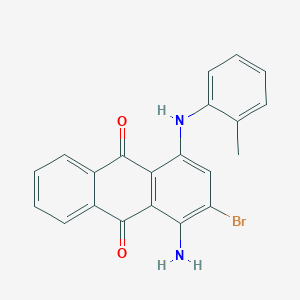
1-Amino-2-bromo-4-o-toluidinoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-bromo-4-o-toluidinoanthraquinone (abbreviated as ABROT) is a chemical compound that belongs to the class of anthraquinone derivatives. It has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone is not fully understood. However, it has been proposed that 1-Amino-2-bromo-4-o-toluidinoanthraquinone induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In addition, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of NF-κB which is involved in the regulation of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Amino-2-bromo-4-o-toluidinoanthraquinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-Amino-2-bromo-4-o-toluidinoanthraquinone. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-Amino-2-bromo-4-o-toluidinoanthraquinone is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-Amino-2-bromo-4-o-toluidinoanthraquinone in various fields of research.
Synthesemethoden
The synthesis of 1-Amino-2-bromo-4-o-toluidinoanthraquinone involves the reaction of o-toluidine, 2-bromoanthraquinone, and copper powder in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain pure 1-Amino-2-bromo-4-o-toluidinoanthraquinone.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of cardiovascular diseases.
In the field of biology, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a fluorescent probe to detect DNA damage and oxidative stress. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In the field of chemistry, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and quinolines.
Eigenschaften
CAS-Nummer |
1564-70-1 |
|---|---|
Produktname |
1-Amino-2-bromo-4-o-toluidinoanthraquinone |
Molekularformel |
C21H15BrN2O2 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
1-amino-2-bromo-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O2/c1-11-6-2-5-9-15(11)24-16-10-14(22)19(23)18-17(16)20(25)12-7-3-4-8-13(12)21(18)26/h2-10,24H,23H2,1H3 |
InChI-Schlüssel |
TVSTYTRBNPXKHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Kanonische SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Andere CAS-Nummern |
1564-70-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



